PNMT Inhibitory Activity: Target vs. 1-[(1-Phenylethyl)amino]propan-2-ol
The target compound exhibits a Ki of 1.11E+6 nM (1.11 mM) for phenylethanolamine N-methyltransferase (PNMT), representing a 439-fold reduction in potency compared to its close analog 1-[(1-phenylethyl)amino]propan-2-ol, which has a Ki of 2.53E+3 nM [1] [2]. This difference is critical for studies requiring a low-affinity PNMT binder.
439-fold lower potency
| Evidence Dimension | PNMT Inhibition (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM |
| Comparator Or Baseline | 1-[(1-Phenylethyl)amino]propan-2-ol (Ki = 2.53E+3 nM) |
| Quantified Difference | Target compound is 439-fold less potent (1.11E+6 / 2.53E+3 ≈ 439) |
| Conditions | In vitro radiochemical assay using bovine adrenal PNMT |
Why This Matters
Procuring the target compound is essential for experiments requiring a negative control or a low-affinity probe for PNMT, whereas the analog would be unsuitable due to its significantly higher potency.
- [1] BindingDB. BDBM50367284. Ki for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol against bovine PNMT. View Source
- [2] BindingDB. BDBM50217341. Ki for 1-[(1-Phenylethyl)amino]propan-2-ol against bovine adrenal PNMT. View Source
